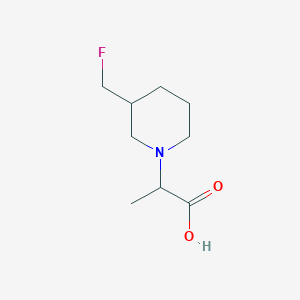

2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid

Description

2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a fluorinated piperidine-propanoic acid hybrid compound. Its structure features a piperidine ring substituted with a fluoromethyl group at the 3-position and a propanoic acid moiety at the 2-position. Fluorinated analogs are of significant interest in medicinal chemistry due to fluorine's ability to enhance metabolic stability, bioavailability, and target binding affinity.

Properties

IUPAC Name |

2-[3-(fluoromethyl)piperidin-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16FNO2/c1-7(9(12)13)11-4-2-3-8(5-10)6-11/h7-8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNJQTQWXCQXQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1CCCC(C1)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid is a piperidine derivative that has garnered attention for its potential biological activities. This article reviews various studies and findings related to its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound includes a fluoromethyl group attached to a piperidine ring, which is known to influence its pharmacological properties. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making it a candidate for drug development.

Research indicates that compounds containing piperidine moieties often interact with various biological targets, including neurotransmitter receptors and enzymes involved in inflammatory pathways. The specific mechanism of action for this compound is not fully elucidated; however, it may act as an inhibitor or modulator of key biochemical pathways involved in diseases such as cancer and neurological disorders.

Antimicrobial Activity

Studies have shown that derivatives of piperidine compounds can exhibit significant antimicrobial properties. For example, related compounds have been tested against various bacterial strains and have demonstrated dose-dependent inhibition of growth. The potential activity of this compound against pathogens warrants further investigation.

Anti-inflammatory Properties

Piperidine derivatives are also known for their anti-inflammatory effects. Research suggests that these compounds can inhibit the production of pro-inflammatory cytokines by modulating signaling pathways such as NF-kB and MAPK. This activity could position this compound as a therapeutic agent in treating inflammatory diseases.

Neuroprotective Effects

Initial studies indicate that piperidine-containing compounds may possess neuroprotective properties. They have been shown to influence neurotransmitter systems, potentially offering benefits in neurodegenerative conditions such as Alzheimer's disease. The exact neuroprotective mechanisms remain an area for future research.

Case Studies

Several case studies highlight the biological activity of similar compounds:

- Study on Antimicrobial Activity : A piperidine derivative was tested against Staphylococcus aureus and exhibited significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics .

- Anti-inflammatory Research : In a model of rheumatoid arthritis, a related compound demonstrated a reduction in joint swelling and inflammation markers, indicating potential therapeutic benefits in autoimmune conditions .

- Neuroprotective Study : A study involving a piperidine analog showed reduced neuronal apoptosis in models of oxidative stress, suggesting that this compound could similarly protect neuronal cells .

Data Summary Table

Scientific Research Applications

Drug Development

The compound is noted for its potential use as an intermediate in the synthesis of pharmaceutical agents. Its structural features allow it to interact with biological targets effectively, making it a candidate for further development in treating various conditions, including:

- Antimicrobial Agents : Research indicates that compounds with similar structures exhibit antimicrobial properties against pathogens like Mycobacterium tuberculosis .

- Anti-nausea Medications : As an intermediate in the synthesis of drugs like Netupitant, which is used to prevent nausea and vomiting associated with chemotherapy .

Neuroprotective Properties

Emerging studies suggest that derivatives of this compound may possess neuroprotective effects. Similar compounds have shown promise in reducing oxidative stress and amyloid plaque formation, indicating potential applications in neurodegenerative diseases .

Synthetic Applications

The synthesis of 2-(3-(Fluoromethyl)piperidin-1-yl)propanoic acid can be achieved through various methodologies that emphasize the introduction of fluorinated groups, which are known to enhance the pharmacological properties of drugs. The incorporation of trifluoromethyl groups has been linked to improved efficacy and selectivity in drug candidates .

Synthesis Pathways

Recent studies have explored synthetic pathways that optimize yield and purity while minimizing environmental impact. These methods typically involve:

- Fluorination Reactions : Utilizing reagents that facilitate the introduction of fluorinated groups into organic frameworks.

- Piperidine Modifications : Altering the piperidine structure to enhance binding affinity to target proteins or enzymes.

Case Study 1: Antimicrobial Activity

A study focusing on piperidine derivatives demonstrated that modifications similar to those found in this compound could lead to significant antimicrobial activity against resistant strains of bacteria . The findings support further investigation into this compound as a potential lead in antibiotic development.

Case Study 2: Neuroprotective Effects

Research into compounds with similar structures has revealed neuroprotective properties, suggesting that this compound may also exhibit such effects. In vitro studies showed reduced neuronal cell death under oxidative stress conditions when treated with related compounds .

Conclusion and Future Directions

The applications of this compound span across medicinal chemistry and synthetic methodologies, highlighting its potential as a versatile compound in drug development. Future research should focus on:

- Expanding the understanding of its pharmacokinetics and dynamics.

- Exploring its efficacy in clinical trials for various therapeutic areas.

- Investigating alternative synthesis routes for improved yield and sustainability.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(3-(fluoromethyl)piperidin-1-yl)propanoic acid with its analogs:

*Extrapolated from analogs; exact data for the target compound are unavailable.

Stability and Handling

- Fluorinated compounds often require inert storage conditions (e.g., argon, -20°C) to prevent degradation.

- Safety data for hydroxyl- and difluoro-substituted analogs are often incomplete, necessitating caution in handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.